1,1-dimethyl-1H-inden-2(3H)-one
Overview
Description
“1,1-dimethyl-1H-inden-2(3H)-one” is a chemical compound with the CAS Number: 38634-65-0 . It has a molecular weight of 160.22 and its IUPAC name is 1,1-dimethyl-1,3-dihydro-2H-inden-2-one .
Synthesis Analysis
There are several methods reported for the synthesis of “this compound”. One method involves the use of 2,2,2-tribromo-1,3,2-benzodioxaphosphole in chloroform at 70℃ for 4 hours . Another method involves the use of formic acid and dihydrogen peroxide at 55℃ for 6 hours . A third method involves the use of sodium hydride in tetrahydrofuran for 20 hours .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H12O .
Chemical Reactions Analysis
“this compound” can undergo several chemical reactions. For instance, it can react with 2,2,2-tribromo-1,3,2-benzodioxaphosphole in chloroform at 70℃ for 4 hours . It can also react with formic acid and dihydrogen peroxide at 55℃ for 6 hours . Another reaction involves the use of sodium hydride in tetrahydrofuran for 20 hours .
Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Photophysical Effects of Metal-Carbon Bonds
Research on ortho-metalated complexes of iridium(III) and rhodium(III) with ligands similar to the structural framework of 1,1-dimethyl-1H-inden-2(3H)-one has been conducted to understand their photophysical properties. Such studies could be relevant to applications in light-emitting materials and photocatalysis due to the unique emissive properties of these complexes (S. Sprouse et al., 1984).
Hydrogen Production from Water
The synthesis and application of complexes for the photogeneration of hydrogen from water have been explored. These studies involve the use of metal complexes as catalysts for hydrogen production, highlighting potential renewable energy applications (Pingwu Du et al., 2008).
Luminescence in Metal-Organic Complexes
Research into dimethylgallium and dimethylindium complexes with ketoiminato ligands has shown these materials exhibit luminescent properties when irradiated with UV light. This suggests potential applications in optoelectronic devices and sensors (Yingzhong Shen et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
3,3-dimethyl-1H-inden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)9-6-4-3-5-8(9)7-10(11)12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHBZTMKWQVBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485851 | |
Record name | 1,1-Dimethyl-indan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38634-65-0 | |
Record name | 1,1-Dimethyl-indan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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